Cas no 2228658-83-9 (1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine)
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine
- EN300-1970494
- [1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine
- 2228658-83-9
-
- Inchi: 1S/C9H13F2N3/c1-6-7(3-14(2)13-6)8(5-12)4-9(8,10)11/h3H,4-5,12H2,1-2H3
- InChI Key: XJZPQMKCLBUOCJ-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1=CN(C)N=C1C)CN)F
Computed Properties
- Exact Mass: 201.10775375g/mol
- Monoisotopic Mass: 201.10775375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.8Ų
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970494-1g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 1g |
$1643.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-5g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 5g |
$4764.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-10g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 10g |
$7065.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-0.05g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 0.05g |
$1381.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-0.1g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 0.1g |
$1447.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-0.25g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 0.25g |
$1513.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-0.5g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 0.5g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-1.0g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 1g |
$1643.0 | 2023-05-27 | ||
| Enamine | EN300-1970494-2.5g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 2.5g |
$3220.0 | 2023-09-16 | ||
| Enamine | EN300-1970494-5.0g |
[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine |
2228658-83-9 | 5g |
$4764.0 | 2023-05-27 |
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine: A Comprehensive Overview
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2228658-83-9) is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring and a cyclopropane moiety. The integration of these functional groups makes it a unique molecule with diverse reactivity and biological activity.
The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. The substitution pattern on the pyrazole ring—specifically the presence of two methyl groups at positions 1 and 3—contributes to its stability and reactivity. The cyclopropane ring, on the other hand, is a three-membered hydrocarbon ring known for its high ring strain and reactivity. The fluorine atoms at positions 2 and 2 of the cyclopropane ring further enhance the compound's electronic properties and make it suitable for various chemical transformations.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The unique geometry and reactivity of cyclopropane rings make them valuable in designing molecules with specific biological activities. For instance, the cyclopropylmethanamine moiety in this compound has been shown to exhibit interesting pharmacokinetic properties, including good bioavailability and metabolic stability.
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrazole ring through condensation reactions, followed by fluorination of the cyclopropane ring using electrophilic fluorination techniques. The final step involves coupling reactions to introduce the methanamine group onto the cyclopropane ring.
From a structural perspective, this compound exhibits a fascinating balance between rigidity and flexibility. The pyrazole ring provides rigidity due to its aromatic nature, while the cyclopropane ring introduces flexibility through its strained structure. This combination allows for diverse conformations, which can be advantageous in molecular interactions such as protein-ligand binding.
Recent advancements in computational chemistry have enabled researchers to model the electronic properties and reactivity of this compound with unprecedented accuracy. For example, density functional theory (DFT) calculations have revealed that the fluorine atoms on the cyclopropane ring significantly influence the compound's electron distribution, making it more electron-deficient and reactive toward nucleophilic attacks.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated that it can modulate the activity of certain kinases involved in cellular signaling pathways. This suggests potential applications in therapeutic areas such as oncology and inflammation.
The cyclopropylmethanamine moiety has also been implicated in influencing drug metabolism. Research indicates that this group can undergo hepatic oxidation to form reactive intermediates, which may play a role in both efficacy and toxicity profiles.
Moreover, recent green chemistry initiatives have focused on optimizing the synthesis of this compound to reduce environmental impact. Researchers have explored alternative fluorination methods that minimize waste generation while maintaining high yields.
In conclusion, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2228658-83-9) represents an exciting molecule at the intersection of organic synthesis and pharmacology. Its unique structure offers opportunities for further exploration in drug discovery and material science.
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